molecular formula C14H17ClO B14587553 (4-Cyclohexylphenyl)acetyl chloride CAS No. 61578-80-1

(4-Cyclohexylphenyl)acetyl chloride

Cat. No.: B14587553
CAS No.: 61578-80-1
M. Wt: 236.73 g/mol
InChI Key: FLLZCVKSRIREIV-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenyl)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a cyclohexyl group attached to a phenyl ring, which is further connected to an acetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Cyclohexylphenyl)acetyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of (4-cyclohexylphenyl)acetic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{(4-Cyclohexylphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The choice of reagents and conditions may vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylphenyl)acetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: Reacts with water to form (4-cyclohexylphenyl)acetic acid and hydrochloric acid.

    Reduction: Can be reduced to (4-cyclohexylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: Reaction with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reaction with alcohols in the presence of a base to form esters.

    Reducing Agents: Use of strong reducing agents like LiAlH4 for reduction reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    (4-Cyclohexylphenyl)acetic acid: Formed from hydrolysis.

Scientific Research Applications

(4-Cyclohexylphenyl)acetyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying their structure and function.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Another acyl chloride with a benzene ring instead of a cyclohexyl-substituted phenyl ring.

    Acetyl Chloride: A simpler acyl chloride with only a methyl group attached to the carbonyl carbon.

    (4-Methylphenyl)acetyl Chloride: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

(4-Cyclohexylphenyl)acetyl chloride is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other acyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

61578-80-1

Molecular Formula

C14H17ClO

Molecular Weight

236.73 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)acetyl chloride

InChI

InChI=1S/C14H17ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2

InChI Key

FLLZCVKSRIREIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CC(=O)Cl

Origin of Product

United States

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